

Synthesis and Structural Analysis of Nor-NOHA Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Nor-NOHA Dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of Nω-Hydroxy-nor-L-arginine Dihydrochloride (**Nor-NOHA Dihydrochloride**), a competitive and reversible inhibitor of arginase.[1][2] This document outlines a proposed synthetic pathway, details key experimental protocols for structural elucidation, and presents relevant quantitative data.

Introduction

Nor-NOHA, or N ω -Hydroxy-nor-L-arginine, is an analog of L-arginine and a potent inhibitor of the arginase enzyme.[1][2][3] Its dihydrochloride salt is a stable and soluble form, making it suitable for research and potential therapeutic applications, particularly in conditions where arginase upregulation is implicated, such as cardiovascular diseases and certain cancers.[4][5] [6] The synthesis and rigorous structural confirmation of this molecule are critical for its application in drug discovery and development.

Synthesis of Nor-NOHA Dihydrochloride

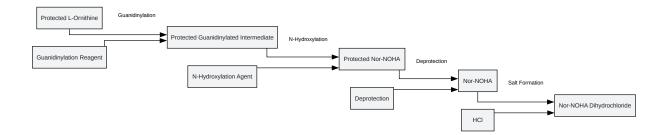
A detailed, peer-reviewed synthesis protocol specifically for **Nor-NOHA Dihydrochloride** is not readily available in the public domain. However, a plausible synthetic route can be devised based on the established synthesis of structurally similar compounds, such as $N\omega'$ -hydroxy- $N\omega$ -methyl-L-arginine, which utilizes a protected ornithine derivative as the starting material.[7]



The following proposed multi-step synthesis begins with a suitably protected L-ornithine derivative.

Proposed Synthetic Pathway

The proposed synthesis involves the protection of the α -amino and carboxyl groups of L-ornithine, followed by the guanidinylation of the δ -amino group, and subsequent N-hydroxylation. The final steps would involve deprotection and salt formation to yield **Nor-NOHA Dihydrochloride**.



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Caption: Proposed synthetic pathway for Nor-NOHA Dihydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Protection of L-Ornithine

- Protect the α -amino group of L-ornithine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).
- Protect the carboxyl group as a methyl or ethyl ester.

Step 2: Guanidinylation



• React the protected L-ornithine with a guanidinylating agent, such as N,N'-di-Boc-S-methylisothiourea, to introduce the guanidino group onto the δ -amino group.

Step 3: N-Hydroxylation

• Introduce the hydroxyl group onto the terminal nitrogen of the guanidino group. This can be achieved using an oxidizing agent under controlled conditions.

Step 4: Deprotection and Salt Formation

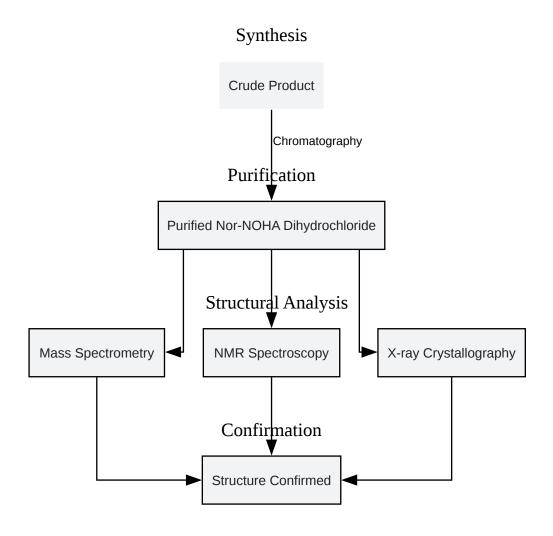
- Remove the protecting groups from the α-amino and carboxyl groups using appropriate acidic or hydrogenolysis conditions.
- Purify the resulting Nor-NOHA free base using chromatography.
- Dissolve the purified Nor-NOHA in a suitable solvent and treat with two equivalents of hydrochloric acid to form the dihydrochloride salt.
- Isolate the Nor-NOHA Dihydrochloride product by precipitation or lyophilization.

Structural Analysis

The definitive structural confirmation of the synthesized **Nor-NOHA Dihydrochloride** is crucial. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow





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Caption: Workflow for the structural analysis of Nor-NOHA Dihydrochloride.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.

Experimental Protocol: LC-MS/MS

• Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent, such as a mixture of water and acetonitrile.



- Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system coupled to a mass spectrometer. Use a suitable column, such as a C18 column, for separation.
- Mass Analysis: Operate the mass spectrometer in both positive and negative ion modes.
- MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent ion. For Nor-NOHA, the expected [M+H]+ would be around 177.10.
- MS2 Scan (Tandem MS): Select the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Table 1: Expected Mass Spectrometry Data for Nor-NOHA

Parameter	Expected Value
Molecular Formula	C5H12N4O3
Molecular Weight	176.17 g/mol [8]
[M+H]+ (monoisotopic)	177.0988

| [M-H]- (monoisotopic) | 175.0831 |

Note: Data for the parent compound Nor-NOHA is presented. The dihydrochloride salt will dissociate in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: 1D and 2D NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as D2O or DMSO-d6.
- 1D NMR: Acquire ¹H and ¹³C NMR spectra.



 2D NMR: Perform correlation spectroscopy experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Table 2: Expected NMR Data for Nor-NOHA Dihydrochloride

Nucleus	Experiment	Expected Information
¹Н	1D NMR	Chemical shifts and coupling constants for all protons.
13C	1D NMR	Chemical shifts for all carbon atoms.
¹ H- ¹ H	COSY	Correlation between adjacent protons in the amino acid backbone.
¹ H- ¹³ C	HSQC	Correlation between each proton and its directly attached carbon.

| ¹H-¹³C | HMBC | Correlations between protons and carbons separated by 2-3 bonds, confirming connectivity. |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed.

Experimental Protocol: X-ray Crystallography

 Crystallization: Grow single crystals of Nor-NOHA Dihydrochloride of suitable size and quality. This is often the most challenging step and requires screening of various solvents and crystallization conditions.[9][10]



- Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic
 X-ray beam. The diffraction pattern is recorded on a detector.[10]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[9][10]

Table 3: Key Parameters from X-ray Crystallography

Parameter	Description
Crystal System	The crystal lattice system (e.g., monoclinic, orthorhombic).
Space Group	The symmetry of the crystal.
Unit Cell Dimensions	The lengths of the cell axes (a, b, c) and the angles between them (α , β , γ).
Atomic Coordinates	The x, y, and z coordinates of each atom in the asymmetric unit.

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

Quantitative Data Summary

The following table summarizes the key quantitative data for **Nor-NOHA Dihydrochloride**.

Table 4: Summary of Quantitative Data for Nor-NOHA Dihydrochloride

Property	Value	Source/Method
Molecular Formula	C5H14Cl2N4O3	Santa Cruz Biotechnology[1]
Molecular Weight	249.10 g/mol	Santa Cruz Biotechnology[1]
Purity	≥97%	Santa Cruz Biotechnology[1]



| CAS Number | 291758-32-2 | Santa Cruz Biotechnology[1] |

Conclusion

The synthesis and structural elucidation of **Nor-NOHA Dihydrochloride** are essential for its use in scientific research. While a definitive published synthetic protocol is not available, a logical pathway can be proposed based on established organic chemistry principles. The structural confirmation of the synthesized compound relies on a combination of powerful analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography. This guide provides the foundational information and experimental frameworks necessary for researchers to synthesize and characterize this important arginase inhibitor.

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